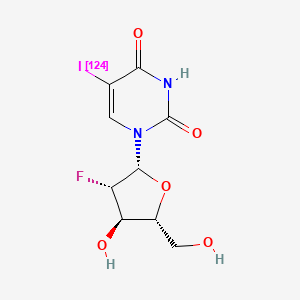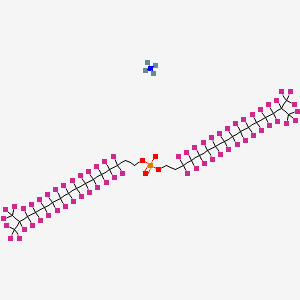
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate is a complex organic compound with a unique structure that combines pyridine and aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate typically involves multiple steps. The initial step often includes the preparation of the pyridine derivative, followed by the introduction of the aniline moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including its role as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, proteins, and other biological macromolecules.
Pathways: The compound may act as a catalyst, facilitating specific chemical reactions by lowering the activation energy and stabilizing transition states.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in acylation reactions.
4-(Dimethylamino)pyridine: Employed in various organic transformations like the Baylis-Hillman reaction and Dakin-West reaction.
2-[2-(Dimethylamino)ethoxy]pyridine: Utilized in gas chromatography and other analytical techniques.
Uniqueness
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate stands out due to its complex structure, which combines pyridine and aniline derivatives, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
97155-42-5 |
|---|---|
Molecular Formula |
C32H35N9O14 |
Molecular Weight |
769.7 g/mol |
IUPAC Name |
N'-[2-(5-ethylpyridin-2-yl)ethyl]-N,N-dimethyl-N'-phenylpropane-1,3-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H29N3.2C6H3N3O7/c1-4-18-11-12-19(21-17-18)13-16-23(15-8-14-22(2)3)20-9-6-5-7-10-20;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,9-12,17H,4,8,13-16H2,1-3H3;2*1-2,10H |
InChI Key |
QGRQYQLOSWZXBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCN(CCCN(C)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


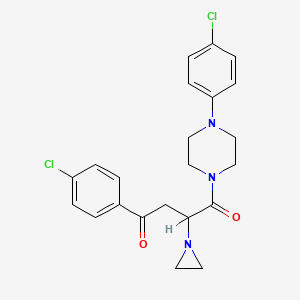
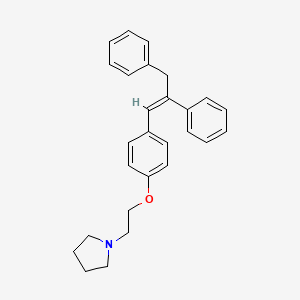

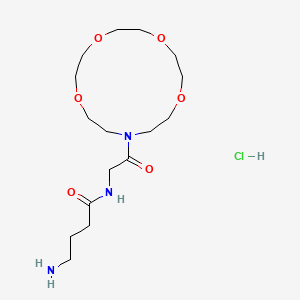
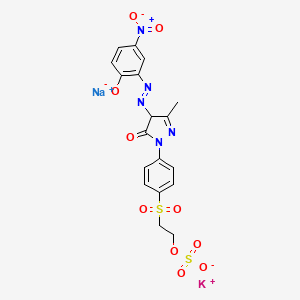

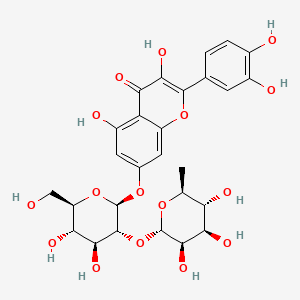


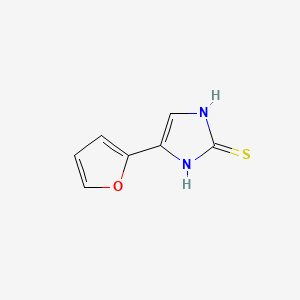
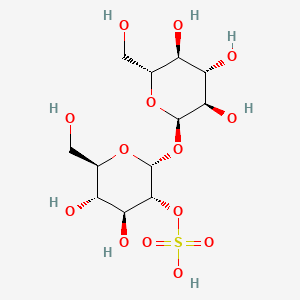
![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
